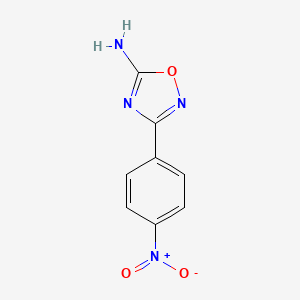

3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

Description

Contextualizing 1,2,4-Oxadiazoles in Contemporary Chemical and Biological Research

The 1,2,4-oxadiazole (B8745197) is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in chemical and biological research due to its unique physicochemical properties and its ability to serve as a bioisostere for amide and ester functional groups. nih.govrjptonline.org This bioisosteric relationship is of paramount importance as it allows for the modification of a drug candidate's metabolic stability and pharmacokinetic profile while retaining its biological activity. rjptonline.org

Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govnih.gov Their versatility has led to their incorporation into a variety of drug candidates and approved therapeutic agents. The stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitutions at the 3 and 5 positions, makes it an attractive scaffold for the development of new therapeutic agents. nih.govnih.gov

Rationale for the Academic Investigation of 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

While direct and extensive research on this compound is not widely documented in publicly available literature, the rationale for its academic investigation can be inferred from studies on structurally related compounds. The molecule combines three key structural features, each contributing to its potential biological significance: the 1,2,4-oxadiazole core, the 5-amino substituent, and the 3-(4-nitrophenyl) group.

The 1,2,4-oxadiazole ring provides a stable and versatile scaffold. The 5-amino group is a crucial feature, as amino-substituted oxadiazoles (B1248032) have been a subject of interest in medicinal chemistry. For instance, 5-amino-substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory and lipoxygenase inhibitory activities. nih.gov The presence of an amino group also offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities.

The 4-nitrophenyl group is a common substituent in compounds designed for biological screening. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule and its potential interactions with biological targets. Nitrophenyl-containing heterocyclic compounds have been investigated for a range of bioactivities, including anticancer and antimicrobial effects. researchgate.netnih.govresearchgate.net For example, various 1,3,4-oxadiazole (B1194373) derivatives bearing a nitrophenyl moiety have been synthesized and tested for their antibacterial and anticancer activities. researchgate.netnjppp.com The combination of these three structural motifs in this compound therefore presents a compelling case for its synthesis and biological evaluation.

Overview of Current Research Trends and Unaddressed Gaps Related to the Chemical Compound

Current research trends in the broader field of 1,2,4-oxadiazoles are focused on the exploration of their therapeutic potential in various disease areas. A significant area of investigation is their application as anticancer agents. nih.gov Researchers are designing and synthesizing novel 1,2,4-oxadiazole derivatives and evaluating their cytotoxicity against various cancer cell lines.

Another prominent trend is the investigation of 1,2,4-oxadiazoles as anti-infective agents, with studies exploring their efficacy against a range of bacterial and fungal pathogens. nih.gov The ability of the 1,2,4-oxadiazole scaffold to mimic peptide bonds also makes it a valuable tool in the design of enzyme inhibitors.

Specifically for this compound, a significant research gap exists. There is a lack of published data on its synthesis, characterization, and biological activity. While research on related compounds provides a foundation, the specific contributions of the 4-nitrophenyl group at the 3-position in combination with the 5-amino group on the 1,2,4-oxadiazole ring have not been systematically explored. This represents a clear unaddressed gap in the scientific literature.

Defined Research Objectives and Scope of Academic Inquiry for this compound

Based on the existing literature for related compounds and the identified research gaps, a clear set of research objectives for the academic inquiry of this compound can be defined.

The primary objectives would be:

To develop an efficient and scalable synthetic route for the preparation of this compound.

To thoroughly characterize the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

To conduct a comprehensive in vitro biological evaluation of the compound to assess its potential anticancer, antimicrobial, and anti-inflammatory activities.

To perform structure-activity relationship (SAR) studies by synthesizing and testing a series of analogs with modifications to the nitrophenyl ring and the amino group.

The scope of this academic inquiry would be to establish a foundational understanding of the chemical and biological properties of this specific compound. This would involve a multidisciplinary approach, combining synthetic organic chemistry with biological screening and molecular modeling to elucidate its potential as a lead compound for drug discovery.

Interactive Data Tables of Related Compounds

To provide context for the potential biological activity of this compound, the following tables summarize the reported activities of structurally related oxadiazole derivatives.

Table 1: Anticancer Activity of Selected Nitrophenyl-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | MCF-7, MDA-MB-453 | Showed significant cytotoxicity | nih.gov |

| 1,3,4-oxadiazole derivatives bearing a 4-nitrophenoxy moiety | Hepatocellular carcinoma | IC50 = 12.5 ± 4.7 µg/ml (for compound 16a) | njppp.com |

Table 2: Antimicrobial Activity of Selected Amino-Oxadiazole and Nitrophenyl-Oxadiazole Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| 5-amino-1,2,4-oxadiazoles | Multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae | Showed higher antibacterial activity | nih.gov |

| 2-(4-Nitro Phenyl)-5-Aryl-1,3,4-Oxadiazole Analogues | Various bacteria | Mild to moderate antimicrobial activity | researchgate.net |

| S-substituted derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol | Gram-positive and Gram-negative bacteria | Significant activity | researchgate.net |

Table 3: Anti-inflammatory Activity of Selected Amino-Oxadiazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 5-amino-substituted 1,2,4-oxadiazoles | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity (26-51%) | nih.gov |

| 5-amino-substituted 1,2,4-oxadiazoles | Soybean lipoxygenase inhibition | Significant inhibition | nih.gov |

Propriétés

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFQABCKMXDLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Optimization

Development of Novel and Established Synthetic Pathways for 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

The construction of the 1,2,4-oxadiazole (B8745197) core for this specific molecule generally follows one of two major synthetic paradigms: the cyclization of an O-acylated amidoxime (B1450833) or the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. nih.gov

The primary precursor for the 3-(4-nitrophenyl) moiety is 4-nitrobenzamidoxime . The synthesis of this intermediate typically begins with a more fundamental starting material, 4-nitrobenzonitrile . The nitrile is converted to the corresponding amidoxime through reaction with hydroxylamine (B1172632), often in the presence of a base like potassium carbonate. nih.gov

The formation of the 5-amino-1,2,4-oxadiazole (B13162853) ring from the amidoxime precursor involves reaction with a reagent that provides the C-N fragment. A common and effective method is the reaction of the amidoxime with cyanogen (B1215507) bromide (BrCN) or a similar cyano-transfer agent. This is followed by an intramolecular cyclization and dehydration step to yield the final 5-amino-1,2,4-oxadiazole structure.

An alternative strategy involves the reaction of 4-nitrobenzamidoxime with an activated carbonyl derivative, followed by amination. However, the direct cyclization with a cyano-containing species is often more direct for achieving the 5-amino substitution.

The most prevalent mechanism for forming the 1,2,4-oxadiazole ring is a two-stage process. mdpi.com

O-Acylation: The synthesis begins with the O-acylation of the amidoxime (in this case, 4-nitrobenzamidoxime). The nucleophilic hydroxylamine group of the amidoxime attacks the electrophilic carbon of an acylating agent. mdpi.comnih.gov To form the 5-amino derivative, the amidoxime can react with a reagent like cyanogen bromide. The amidoxime's oxygen atom attacks the cyano-carbon, forming an O-cyanated intermediate.

Intramolecular Cyclization: This is followed by an intramolecular cyclodehydration. The terminal amino group of the intermediate attacks the nitrile carbon, initiating ring closure. Subsequent dehydration, often promoted by heat or a catalyst, results in the formation of the stable aromatic 1,2,4-oxadiazole ring. nih.gov

A secondary, yet significant, pathway is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This method involves:

Nitrile Oxide Formation: An appropriate precursor, such as an α-nitroketone derived from an alkyne, is dehydrated to form a nitrile oxide. organic-chemistry.org

Cycloaddition: This highly reactive nitrile oxide then undergoes a [3+2] cycloaddition reaction with a nitrile. For the target compound, this would involve the reaction of 4-nitrophenylnitrile oxide with a cyanamide (B42294) derivative. However, this route can be complicated by the potential for the nitrile oxide to dimerize, forming furoxans or other oxadiazole isomers. nih.govresearchgate.net

A third, less common but notable mechanism is the oxidative cyclization of N-acyl amidines, which can be promoted by reagents like N-Bromosuccinimide (NBS). mdpi.com

Systematic Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound, minimizing reaction times, and reducing the formation of byproducts.

The choice of solvent and catalyst profoundly impacts the efficiency of 1,2,4-oxadiazole synthesis. Aprotic solvents are generally favored for the cyclodehydration step.

Solvent Effects:

Favorable Solvents: Aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetone have been shown to give excellent yields (88–95%) in related 1,2,4-oxadiazole syntheses. mdpi.com Solvents like Dioxane have also been used effectively in reflux conditions. prepchem.com

Unfavorable Solvents: Protic solvents, particularly primary alcohols like methanol (B129727) and ethanol, and water, have been found to be unsuitable for the cyclodehydration step, often resulting in trace amounts or no product. mdpi.com Ethyl acetate (B1210297) has also shown poor results in some cases. mdpi.com

Catalytic Systems: A variety of catalytic systems can be employed to promote the reaction, ranging from simple bases to more complex metal-based and acid catalysts.

Base Catalysis: Inorganic bases like Sodium Hydroxide (NaOH) and Potassium Carbonate (K2CO3) are commonly used. mdpi.comnih.gov Organic bases such as Tetrabutylammonium Hydroxide (TBAH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective. mdpi.com

Acid Catalysis: A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl2) has been reported as an efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Graphene oxide (GO) has also been utilized as a metal-free dual acid catalyst and oxidant. nih.gov

Other Catalysts: Reagents like propylphosphonic anhydride (B1165640) (T3P®) can serve as an activating agent for the carboxylic group and a dehydrating agent for cyclization. researchgate.net

Interactive Table: Solvent and Catalyst Effects on 1,2,4-Oxadiazole Synthesis

| Parameter | Condition | Effect on Yield/Reaction | Reference(s) |

| Solvent | DMF, THF, DCM, MeCN, Acetone | Excellent isolated yields (88-95%) | mdpi.com |

| Toluene (B28343), Water | Trace product formation | mdpi.com | |

| Methanol, Ethanol | Unsuitable, leads to 0-19% yield | mdpi.com | |

| DMSO | Highly effective, especially with a base like NaOH or t-BuOK | mdpi.com | |

| Catalyst | NaOH, K2CO3 | Effective base catalysts | mdpi.comnih.gov |

| TBAH, DBU | Effective organic base catalysts for cyclization | mdpi.com | |

| PTSA-ZnCl2 | Efficient mild catalyst for reactions of amidoximes and nitriles | organic-chemistry.org | |

| Graphene Oxide (GO) | Acts as a metal-free acid catalyst and oxidant | nih.gov | |

| T3P® | Promotes one-pot conversion of carboxylic acids and amidoximes | researchgate.net |

The interplay of temperature, pressure, and reaction duration is crucial in directing the synthesis towards the desired product.

Temperature: Many modern synthetic protocols for 1,2,4-oxadiazoles are designed to run at room temperature (RT) to improve functional group tolerance and simplify procedures. mdpi.com However, traditional methods often require elevated temperatures, such as heating to reflux (e.g., 90-110°C), to drive the cyclodehydration step to completion. nih.govresearchgate.netprepchem.com Heating is typically necessary for the final cyclodehydration of the O-acylamidoxime intermediate. nih.gov

Pressure: While most syntheses are conducted at atmospheric pressure, the use of microwave irradiation involves changes in internal pressure within the sealed reaction vessel. This, combined with rapid heating, can dramatically reduce reaction times. researchgate.netnih.gov

Reaction Time: The duration of the reaction can vary significantly based on the chosen methodology. Conventional heating methods may require several hours (from 6 to 16 hours or more). researchgate.netprepchem.com In contrast, microwave-assisted syntheses can often be completed in a matter of minutes (e.g., 10-15 minutes). researchgate.netnih.gov

Interactive Table: Influence of Reaction Conditions on 1,2,4-Oxadiazole Synthesis

| Condition | Value | Outcome | Reference(s) |

| Temperature | Room Temperature | Feasible for many modern methods, especially with potent catalysts. | mdpi.com |

| 90 °C | Effective for cyclodehydration of O-acylamidoxime intermediates. | nih.gov | |

| 110-130 °C | Used in solvent-free or higher boiling point solvent reactions. | researchgate.netrjptonline.org | |

| Reaction Time | ~10-15 minutes | Achievable with Microwave Irradiation (MWI). | researchgate.netnih.gov |

| 1-12 hours | Common range for reactions at room or elevated temperatures. | nih.govresearchgate.net | |

| 16+ hours | Required for some traditional reflux-based syntheses. | prepchem.com |

Integration of Green Chemistry Principles in the Synthetic Design of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. researchgate.netmdpi.com These principles can be readily adapted for the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation is a cornerstone of green organic synthesis. It allows for rapid, localized heating, which can dramatically accelerate reaction rates, reduce reaction times from hours to minutes, and often increase product yields. researchgate.netresearchgate.netnih.gov This technique is highly applicable to the cyclization step in oxadiazole formation.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together (mechanochemistry), represents a significant green advancement. nih.govnih.gov This approach minimizes waste from organic solvents and can lead to rapid, clean, and efficient synthesis. nih.gov

Use of Greener Catalysts: Employing environmentally benign catalysts is another key strategy. Metal-free catalysts like graphene oxide or solid-supported catalysts that can be easily recovered and reused fit this criterion. nih.gov For example, using NH4F supported on alumina (B75360) (Al2O3) under microwave irradiation provides an efficient, solvent-free method for synthesizing 1,2,4-oxadiazoles. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle. One-pot, multicomponent reactions (MCRs) are particularly effective in this regard, as they reduce the number of intermediate isolation and purification steps, saving time, resources, and reducing waste. nih.gov

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, economical, and environmentally friendly.

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry are central to modern synthetic organic chemistry, with a significant emphasis on developing solvent-free and atom-economical reaction pathways. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, is a key metric in this regard. High atom economy reactions are inherently less wasteful, as they minimize the formation of byproducts.

One of the most common and atom-economical routes to 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. However, the direct, one-pot synthesis from readily available starting materials is a more desirable approach from both an economic and environmental perspective. A notable solvent-free method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation. organic-chemistry.org This method avoids the use of bulk solvents, significantly reducing waste and potential environmental contamination.

Another innovative approach is the one-pot reaction of amidoximes with carbodiimides. researchgate.net This method provides a straightforward route to 5-amino-substituted 1,2,4-oxadiazoles in high yields. researchgate.net The reaction can be performed under mild conditions and often without the need for a catalyst, making it an attractive option for the synthesis of compounds like this compound. For instance, the reaction of an appropriate amidoxime with a carbodiimide (B86325) in a solvent like toluene can directly yield the desired 5-amino-1,2,4-oxadiazole. researchgate.net

The following table summarizes representative solvent-free and one-pot methodologies applicable to the synthesis of the 1,2,4-oxadiazole core structure.

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave irradiation, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | Solvent-free, Rapid reaction times, Good yields |

| Amidoximes, Carbodiimides | Toluene or DMF, Room temperature or heating | 5-Amino-substituted 1,2,4-oxadiazoles | One-pot, High yields, Mild conditions |

| Nitriles, Aldehydes, Hydroxylamine Hydrochloride | Base-mediated, No external oxidant | 3,5-Disubstituted 1,2,4-oxadiazoles | One-pot, Aldehyde acts as both reactant and oxidant |

These methodologies exemplify the trend towards more sustainable synthetic practices by minimizing waste and simplifying reaction procedures.

Sustainable Catalysis and Energy-Efficient Synthetic Routes

The development of sustainable catalytic systems and energy-efficient reaction conditions, such as microwave-assisted synthesis, has revolutionized the field of heterocyclic chemistry. These approaches not only accelerate reaction rates but also often lead to higher yields and cleaner reaction profiles.

Sustainable Catalysis:

Several research groups have explored the use of environmentally friendly and reusable catalysts for the synthesis of 1,2,4-oxadiazoles. Graphene oxide (GO), a metal-free carbocatalyst, has emerged as a promising candidate. nih.gov GO can act as a dual-role catalyst, facilitating both the oxidation and cyclization steps in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov The use of a heterogeneous catalyst like GO simplifies product purification, as the catalyst can be easily recovered by filtration and reused.

Another efficient catalytic system is the combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). organic-chemistry.org This system has been shown to be effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles under mild conditions. organic-chemistry.org The catalytic system is cost-effective and demonstrates broad substrate scope. organic-chemistry.org Hypervalent iodine reagents have also been utilized as inexpensive and metal-free catalysts for the synthesis of 5-amino-1,2,4-thiadiazoles, a related heterocyclic system, suggesting their potential applicability in the synthesis of their oxadiazole counterparts. mdpi.com

Energy-Efficient Synthetic Routes:

Microwave-assisted organic synthesis (MAOS) has gained significant traction as an energy-efficient alternative to conventional heating methods. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.gov For the synthesis of 1,2,4-oxadiazoles, microwave heating has been successfully employed in various one-pot procedures. organic-chemistry.orgnih.gov For example, the microwave-assisted reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions provides a rapid and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

The following table provides an overview of sustainable catalysts and energy-efficient methods for the synthesis of 1,2,4-oxadiazole derivatives.

| Catalyst/Energy Source | Starting Materials | Product Type | Key Features |

| Graphene Oxide (GO) | Amidoximes, Aldehydes | 3,5-Disubstituted 1,2,4-oxadiazoles | Metal-free, Heterogeneous, Reusable, Dual catalytic activity |

| PTSA-ZnCl₂ | Amidoximes, Organic Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | Mild conditions, High yields, Cost-effective |

| Microwave Irradiation | Nitriles, Hydroxylamine, Meldrum's Acid | 3,5-Disubstituted 1,2,4-oxadiazoles | Rapid reactions, High yields, Solvent-free conditions possible |

| Microwave Irradiation | Isoniazid, Aromatic Aldehydes | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles | Shorter reaction times, Higher yields compared to conventional heating |

The application of these sustainable and energy-efficient methodologies is crucial for the environmentally responsible production of this compound and other valuable heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine, a complete NMR analysis would provide unambiguous evidence of its atomic connectivity and chemical environment.

Unambiguous Assignment of ¹H NMR and ¹³C NMR Chemical Shifts

¹H NMR Spectroscopy: The proton NMR spectrum of the target compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrophenyl ring and the amine protons. The protons on the phenyl ring would likely appear as a set of two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be expected at a higher chemical shift than the protons meta to it. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) would show characteristic chemical shifts in the range of δ 150-170 ppm. The carbons of the 4-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (ipso-carbon) being the most deshielded.

Hypothetical Data Table for ¹H and ¹³C NMR Chemical Shifts:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H (ortho to NO₂) | ~8.3 (d) | - |

| H (meta to NO₂) | ~7.8 (d) | - |

| NH₂ | variable (br s) | - |

| C3 (Oxadiazole) | - | ~168 |

| C5 (Oxadiazole) | - | ~155 |

| C (ipso to Oxadiazole) | - | ~130 |

| C (ortho to NO₂) | - | ~124 |

| C (meta to NO₂) | - | ~129 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for confirming the proposed structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the coupled aromatic protons on the 4-nitrophenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing longer-range (2-3 bond) correlations. Key expected correlations would include those between the aromatic protons and the C3 carbon of the oxadiazole ring, and between the amine protons and the C5 carbon of the oxadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Analysis of Molecular Ion Peaks and Isotopic Patterns

For this compound (C₈H₆N₄O₃), the calculated exact mass is approximately 206.0440 g/mol . HRMS analysis should reveal a molecular ion peak [M+H]⁺ at m/z corresponding to this value, confirming the elemental composition. The isotopic pattern of the molecular ion peak would further corroborate the presence and number of carbon, nitrogen, and oxygen atoms.

Fragmentation Pathway Elucidation and Structural Deductions

Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule could involve the loss of the nitro group (NO₂), cleavage of the oxadiazole ring, and loss of the amino group. Analysis of these fragment ions would further support the proposed structure.

Hypothetical HRMS Fragmentation Data:

| Fragment Ion (m/z) | Possible Identity |

|---|---|

| 207.0518 | [M+H]⁺ |

| 161.0569 | [M+H - NO₂]⁺ |

| 134.0456 | [M+H - NO₂ - HCN]⁺ |

| 121.0293 | [C₇H₃N₂O]⁺ |

Vibrational (Infrared and Raman) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the nitro group.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the conjugated system involving the 4-nitrophenyl ring and the 1,2,4-oxadiazole moiety would likely result in strong absorption in the UV region, typically between 250 and 350 nm.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| N-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state. This technique provides unparalleled insight into the molecular geometry, including the spatial arrangement of atoms, as well as the supramolecular architecture, which is dictated by various intermolecular forces. While specific crystallographic data for this compound is not widely published, analysis of closely related structures and general chemical principles allows for a detailed description of its expected solid-state characteristics.

A single-crystal X-ray diffraction analysis of this compound would be expected to reveal a largely planar molecular conformation. This planarity arises from the conjugation between the 4-nitrophenyl ring and the 1,2,4-oxadiazol-5-amine system. The torsion angle between the phenyl and oxadiazole rings is anticipated to be minimal, facilitating electronic delocalization across the molecule.

The bond lengths within the 1,2,4-oxadiazole ring would reflect its aromatic character, with values intermediate between standard single and double bonds. The exocyclic C-NH2 bond is expected to show some double bond character due to the resonance contribution of the amino group's lone pair into the heterocyclic ring. Similarly, the bond connecting the phenyl ring to the oxadiazole core would be shorter than a typical C-C single bond, indicating electronic conjugation. Bond angles within the five-membered oxadiazole ring and the six-membered phenyl ring are predicted to be consistent with sp2 hybridization.

The following tables present representative data based on crystallographic studies of analogous compounds, such as 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, and serve to illustrate the expected geometric parameters. rsc.org

| Bond | Expected Length (Å) |

|---|---|

| C3-C(Phenyl) | ~1.47 |

| C5-N(Amine) | ~1.34 |

| N(Nitro)-O(Nitro) | ~1.22 |

| O1-C5 | ~1.37 |

| N2-C3 | ~1.31 |

| Angle | Expected Value (°) |

|---|---|

| C(Phenyl)-C3-N2 | ~122 |

| N4-C5-N(Amine) | ~128 |

| O-N-O (Nitro) | ~124 |

| C5-O1-N2 | ~104 |

| N2-C3-N4 | ~111 |

The supramolecular structure of this compound in the crystalline state is primarily governed by intermolecular hydrogen bonds. science.govlibretexts.org The amine group (-NH2) serves as a potent hydrogen bond donor, while the nitrogen atom of the oxadiazole ring and the oxygen atoms of the nitro group act as effective hydrogen bond acceptors. nih.govnih.gov

A thorough review of the scientific literature indicates a lack of studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physicochemical properties. nih.gov The absence of reported polymorphs may suggest that the compound crystallizes in a single, thermodynamically stable form under typical experimental conditions, potentially stabilized by the robust hydrogen-bonding network described previously.

Co-crystallization involves incorporating a second, different molecule (a coformer) into the crystal lattice to form a new crystalline solid with modified properties. Given the presence of strong hydrogen bond donor (amine) and acceptor (oxadiazole nitrogen, nitro oxygens) sites on the molecule, this compound possesses significant potential for forming co-crystals. However, to date, no research has been published exploring this possibility.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. mdpi.comajchem-a.com This method is favored for its balance of accuracy and computational cost, making it suitable for analyzing complex systems like nitrophenyl-oxadiazole derivatives. mdpi.comnih.gov By calculating the electron density, DFT can elucidate a molecule's geometric structure, stability, and electronic characteristics. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. ajchem-a.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For similar 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these energies. nih.gov For instance, studies on related nitrophenyl-containing oxadiazoles (B1248032) show that the presence of a nitro substituent tends to lower the HOMO-LUMO gap, indicating increased reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors, based on Koopmans' theorem, provide a more detailed picture of chemical behavior. ajchem-a.com

Illustrative Data Table of Chemical Reactivity Descriptors: Note: The following data are illustrative for a hypothetical nitrophenyl-oxadiazole derivative, as specific experimental or computational data for 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine are not available in the cited literature. The values are based on trends observed in similar compounds.

| Descriptor | Formula | Typical Value (eV) | Significance |

| HOMO Energy (EHOMO) | - | ~ -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | ~ -2.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.5 | Chemical reactivity, stability nih.govirjweb.com |

| Ionization Potential (I) | -EHOMO | ~ 6.5 to 7.5 | Energy to remove an electron ajchem-a.com |

| Electron Affinity (A) | -ELUMO | ~ 2.0 to 3.0 | Energy released when gaining an electron ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 to 5.25 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.0 to 2.25 | Resistance to change in electron distribution irjweb.com |

| Chemical Softness (S) | 1 / (2η) | ~ 0.22 to 0.25 | Measure of reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.0 to 3.0 | Propensity to accept electrons |

Mapping of Electrostatic Potential Surfaces (ESP) for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. ajchem-a.comresearchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For a molecule like this compound, an ESP map would likely show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. ajchem-a.com The amine group's hydrogen atoms would exhibit positive potential, marking them as potential hydrogen bond donors. The aromatic rings would show a more complex potential distribution, influenced by the electron-withdrawing nitro group and the heterocyclic system.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for structural elucidation and confirmation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors of the atoms in the optimized molecular geometry, the predicted shifts can be compared with experimental data to validate the proposed structure. ijrpr.comresearchgate.net For related oxadiazole structures, DFT has been successfully used to assign proton and carbon signals. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) of the molecule's functional groups. Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands. consensus.app For example, characteristic stretching frequencies for the C=N and N-O bonds in the oxadiazole ring, and the N-O stretching of the nitro group can be identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govmanipal.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption maxima (λmax) and oscillator strengths, can explain the observed color and photophysical properties of the compound, identifying transitions like π→π* and n→π*. manipal.edu

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govnih.gov

Exploration of Conformational Preferences and Energy Minima

For a molecule with rotatable bonds, such as the one connecting the phenyl ring to the oxadiazole ring in this compound, multiple conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis reveals the molecule's flexibility and its most probable shapes under given conditions. The dihedral angle between the phenyl and oxadiazole rings is a key parameter that would be investigated to determine whether a planar or twisted conformation is energetically favored.

In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Macromolecules

Computational approaches are instrumental in predicting how this compound might interact with biological targets, a critical step in drug discovery and development. These methods can efficiently screen potential targets and predict binding affinities, thereby prioritizing experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like this compound. The process involves preparing the 3D structures of both the ligand and the target protein. For the ligand, this includes optimizing its geometry to the lowest energy conformation. For the protein, it involves removing water and other non-essential molecules, adding hydrogen atoms, and assigning appropriate charges. nih.gov

Once prepared, the ligand is "docked" into the binding site of the protein using specialized software. The program then calculates the binding energy, with more negative values indicating a more favorable interaction. Docking studies on related 1,3,4-oxadiazole derivatives have shown that the nitrogen atoms of the oxadiazole ring are often involved in hydrogen bonding with amino acid residues in the active site of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov For this compound, key interactions would likely involve the amino group, the nitro group, and the heteroatoms of the oxadiazole ring.

Hypothetical docking studies could be performed against various relevant biological targets known to be modulated by similar heterocyclic compounds. The results would provide insights into the binding mode and affinity of the compound.

Illustrative Docking Scores of this compound with Potential Biological Targets

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 | MET769, GLN767 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.2 | CYS919, ASP1046 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.5 | ARG513, TYR385 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies. Actual values would require specific computational experiments.

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. youtube.com For nitroaromatic compounds, the nitro group itself is often a critical pharmacophoric feature. nih.gov

The development of a pharmacophore model for this compound would involve identifying its key chemical features. These include:

A hydrogen bond donor (the amino group).

Hydrogen bond acceptors (the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring).

An aromatic ring (the nitrophenyl group).

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that may also bind to the same target. This is a time and cost-effective method for discovering novel lead compounds.

Illustrative Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on the Molecule |

| Hydrogen Bond Donor (HBD) | Amino (-NH2) group |

| Hydrogen Bond Acceptor (HBA) | Nitro (NO2) group oxygens, Oxadiazole ring nitrogens |

| Aromatic Ring (AR) | Nitrophenyl ring |

| Hydrophobic (HY) | Phenyl ring core |

Note: This table presents a hypothetical pharmacophore model based on the structure of the compound.

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the physicochemical properties of a compound based on its molecular structure. rsc.org These models are built by finding a mathematical relationship between the chemical structure and a particular property. For drug discovery, QSPR is valuable for predicting properties relevant to a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.net

For this compound, QSPR models could be used to predict a range of important parameters. These predictions are based on calculated molecular descriptors that encode different aspects of the molecular structure.

Illustrative Predicted Physicochemical Properties of this compound using QSPR

| Physicochemical Property | Predicted Value | Importance in Biological Systems |

| LogP (octanol-water partition coefficient) | 1.85 | Indicates the lipophilicity of the compound, affecting membrane permeability. |

| Aqueous Solubility (LogS) | -2.5 | Crucial for bioavailability and formulation. |

| Polar Surface Area (PSA) | 110.5 Ų | Influences cell membrane penetration and oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Affects binding to biological targets and solubility. |

| Number of Hydrogen Bond Acceptors | 5 | Affects binding to biological targets and solubility. |

Note: The data in this table is illustrative and based on general predictions for similar structures. Precise values would require specific QSPR modeling.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico Focus

In Vitro Enzyme Inhibition and Activation Studies

Characterization of Binding Mechanisms and Allosteric Modulation (In Vitro)

No information was found regarding the in vitro enzyme inhibition or activation properties of 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine.

Cellular Pathway Modulation and Functional Effects in Model Biological Systems (Excluding Human Clinical Data)

Evaluation of Antimicrobial Activity Against Specific Bacterial and Fungal Pathogens (In Vitro)

There is no available data from in vitro studies in model biological systems for this compound.

Neuroprotective or Neuromodulatory Effects in Neuronal Cell Culture Models

Comprehensive searches of scientific literature did not identify any studies investigating the neuroprotective or neuromodulatory effects of this compound in neuronal cell culture models. Consequently, there is no available data on its potential to protect neurons from excitotoxicity, oxidative stress, or other forms of neuronal damage. Similarly, no research has been published detailing any neuromodulatory activities of this compound, such as the alteration of neuronal excitability, synaptic transmission, or plasticity in vitro.

Receptor Binding Assays and Agonist/Antagonist Profiling in Isolated Receptor Systems (In Vitro)

There is no publicly available information from receptor binding assays for this compound. Therefore, its affinity and selectivity for specific receptors are unknown. Furthermore, no studies have been conducted to profile its potential agonist or antagonist activity at any known receptor targets.

Elucidation of Molecular Mechanisms of Action through Biochemical and Cell-Based Assays (Excluding Clinical Outcomes)

Due to the absence of foundational research on the biological targets of this compound, its molecular mechanisms of action remain unelucidated.

No studies have been published that validate the molecular targets of this compound. As a result, there is no information regarding its potential downstream signaling pathways.

There is no available research on the effects of this compound on gene expression or protein regulation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Oxadiazole Derivatives

Rational Design and Synthesis of Analogs and Derivatives of 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

The rational design of analogs based on the this compound scaffold involves systematically modifying its three main components: the nitrophenyl moiety, the 1,2,4-oxadiazole (B8745197) core, and the 5-amino group. The goal is to probe the chemical space around the lead compound to identify key structural features that govern its interaction with biological targets.

Research on related oxadiazole derivatives has shown that the type and position of substituents on the aryl ring greatly influence biological activity. nih.gov For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives, compounds with a nitro substituent on the phenyl ring showed potent tuberculostatic, antibacterial, and antifungal properties, with the para-substituted analog being the most active. nih.gov This suggests that the para-position, as seen in this compound, is often preferred for enhanced biological effects. nih.gov

Systematic variations can include:

Position Isomerism: Moving the nitro group to the ortho- or meta-positions of the phenyl ring to investigate the spatial requirements of the target's binding pocket.

Electronic Modulation: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, halogens) or electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) to assess the impact of electronic effects on activity. nih.govmdpi.com For example, studies on antifungal 1,2,4-oxadiazole derivatives revealed that introducing substituents like phenolic hydroxyl, halogen, and methoxy (B1213986) groups on the benzene (B151609) rings significantly affects their efficacy. mdpi.com

Steric Bulk: Introducing bulkier or smaller substituents to probe the size constraints of the binding site.

The findings from such systematic variations are crucial for optimizing the interaction between the ligand and its biological target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Oxadiazole Derivatives

| Base Scaffold | R Group (Position) | Observed Activity Change | Reference Compound Example |

|---|---|---|---|

| Phenyl-1,3,4-oxadiazole | 4-NO₂ | Potent Tuberculostatic Activity | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative |

| Phenyl-1,3,4-oxadiazole | 3-NO₂ | Moderate Tuberculostatic Activity | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative |

| Phenyl-1,2,4-oxadiazole | 4-OH | High Antifungal Activity | Compound 4f (anisic acid derivative) |

This table is generated based on findings from related but distinct oxadiazole derivatives to illustrate SAR principles.

The 1,2,4-oxadiazole ring serves as a central scaffold, correctly orienting the phenyl and amino substituents. Its chemical stability and ability to act as a bioisostere for amide and ester groups make it an attractive moiety in medicinal chemistry. researchgate.netscispace.comnih.gov Bioisosterism involves replacing one functional group with another that retains similar biological activity. researchgate.net This strategy is employed to improve a molecule's physicochemical and pharmacokinetic properties. nih.gov

Key modifications include:

Ring Isomerism: Replacing the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole ring. While this can sometimes lead to improved metabolic stability and polarity, it can also significantly reduce binding affinity. nih.govrsc.org For example, in a study on cannabinoid receptor 2 (CB2) ligands, replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB2 affinity. nih.govrsc.org

Replacement with other Heterocycles: Other five-membered heterocycles like triazoles, thiazoles, or pyrazoles can be used as bioisosteric replacements to explore different hydrogen bonding patterns and electronic distributions. nih.gov The choice of bioisostere can profoundly impact the compound's pharmacological profile. scispace.com

These modifications help in understanding the role of the heterocyclic core in receptor binding and in fine-tuning the molecule's drug-like properties.

The 5-amino group is a key site for functionalization, providing a handle to introduce various substituents that can form additional interactions with the target, such as hydrogen bonds. nih.gov Synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be conveniently achieved through the reaction of amidoximes with carbodiimides. nih.govresearchgate.netresearchgate.net

SAR studies at this position typically involve:

N-Alkylation/N-Arylation: Introducing alkyl, cycloalkyl, or aryl groups to the amino nitrogen. This can modulate the compound's lipophilicity and steric profile.

Acylation: Converting the amino group to an amide. This can introduce new hydrogen bond donor/acceptor sites and alter the molecule's electronic properties. For instance, derivatization of 5-amino-1,2,4-oxadiazoles to acetamides has been explored to generate compounds with anti-inflammatory activity. nih.govresearchgate.net

Formation of Ureas and Thioureas: Reacting the amino group with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, which can establish different interactions within a binding pocket.

These derivatizations allow for a detailed exploration of the chemical environment around the 5-position of the oxadiazole ring, aiming to enhance potency and selectivity. researchgate.net

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This computational approach is instrumental in predicting the activity of novel compounds, thereby prioritizing synthesis and reducing the costs and time associated with drug discovery. researchgate.netmdpi.com

The foundation of a QSAR model is the numerical representation of molecular structures using molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For oxadiazole derivatives, a wide array of descriptors are calculated to capture the structural features relevant to their biological activity. researchgate.net

Commonly used classes of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comhufocw.org They are crucial for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices). hufocw.org They help to model how a molecule fits into its binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its absorption, distribution, and ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (LogP). scirp.org

Topological Descriptors: These are numerical values derived from the 2D graph representation of a molecule, describing aspects like atomic connectivity and branching (e.g., connectivity indices, Wiener index). hufocw.org

The selection of relevant descriptors from a large pool of calculated variables is a critical step to avoid overfitting and to build a robust and interpretable model. tandfonline.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Specific Descriptor | Property Described |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability; reactivity. |

| Steric | Molecular Volume | The three-dimensional space occupied by the molecule. |

| Steric | Solvent-Accessible Surface Area | The surface area of the molecule accessible to a solvent. |

| Hydrophobic | LogP | Lipophilicity; partitioning between octanol (B41247) and water. |

Once the descriptors are calculated and selected, a statistical method is used to build the mathematical equation linking them to the biological activity.

Multiple Linear Regression (MLR): MLR is one of the simplest and most widely used methods. youtube.com It generates a linear equation that describes the activity as a function of several descriptors. researchgate.netscirp.org The quality of an MLR model is assessed by statistical parameters like the correlation coefficient (R²), standard deviation, and the Fisher statistic (F-test). youtube.com

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net It reduces the descriptor variables to a smaller set of orthogonal principal components and then performs regression. PLS models are common in 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.govnih.gov

Machine Learning Algorithms: More advanced, non-linear methods are increasingly being employed in QSAR. youtube.commdpi.com These include Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF). youtube.com These algorithms can capture complex, non-linear relationships between structure and activity that may be missed by linear methods, often leading to models with higher predictive power. mdpi.com

The development of any QSAR model requires rigorous validation to ensure its robustness and predictive ability. hufocw.org This is typically done using internal validation techniques (e.g., leave-one-out cross-validation, q²) and external validation with a set of compounds not used in model training (predictive R², pred_r²). mdpi.comnih.govnih.gov A statistically significant and validated QSAR model can then be reliably used to guide the design of new, more potent 1,2,4-oxadiazole derivatives. nih.gov

External and Internal Validation of QSAR Models for Predictive Capability

The predictive capability of Quantitative Structure-Activity Relationship (QSAR) models for oxadiazole derivatives is critically assessed through rigorous internal and external validation procedures. These validation processes are essential to ensure that the developed models are robust, reliable, and can accurately predict the biological activity of new, untested compounds.

Internal Validation is performed to evaluate the stability and robustness of a QSAR model using the training set of compounds from which it was developed. A widely used internal validation technique is the leave-one-out (LOO) cross-validation. In this method, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted using the new model. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validation correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

Another internal validation method is the Y-randomization test, which involves randomly shuffling the biological activity data of the training set and rebuilding the QSAR model with the original independent variables. This process is repeated multiple times, and if the resulting models have significantly lower correlation coefficients than the original model, it confirms that the original model is not a result of chance correlation. nih.gov

External Validation is considered the most stringent test of a QSAR model's predictive power. It involves predicting the biological activity of a set of compounds (the test set) that were not used in the development of the model. The predictive capability is assessed by calculating the predicted correlation coefficient (pred_r² or R²pred). This metric evaluates how well the model predicts the activities of the external set of compounds. A pred_r² value greater than 0.6 is often considered indicative of a model with good predictive power.

Several statistical metrics are employed to evaluate the performance of QSAR models during both internal and external validation. These include:

Correlation coefficient (R²) : Measures the goodness of fit of the model to the training set data.

Cross-validated correlation coefficient (q²) : Assesses the internal predictive ability of the model.

Predicted correlation coefficient (pred_r²) : Evaluates the external predictive power of the model on a test set.

Root Mean Square Error (RMSE) : Represents the standard deviation of the residuals (prediction errors).

F-test value : Indicates the statistical significance of the model.

Standard Deviation of Regression (SD) : Measures the dispersion of the data points around the regression line. nih.gov

Mean Absolute Error (MAE) : Represents the average of the absolute differences between the predicted and observed values. nih.gov

The following table summarizes the statistical validation parameters for a 3D-QSAR model developed for a series of 1,2,4-oxadiazole derivatives as Sortase A inhibitors. nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9235 | Regression Coefficient (Goodness of fit) |

| q² | 0.6319 | Cross-validated Correlation Coefficient (Internal Predictivity) |

| pred_r² | 0.5479 | Predicted Correlation Coefficient (External Predictivity) |

| F-value | 179.0 | Variance Ratio (Statistical Significance) |

| RMSE | - | Root Mean Square Error of Prediction |

| Pearson-R | 0.8050 | Correlation between Predicted and Observed Activity for the Test Set |

Pharmacophore Refinement and Lead Optimization Strategies Based on SAR Data

Structure-Activity Relationship (SAR) data derived from series of oxadiazole derivatives are instrumental in the refinement of pharmacophore models and the subsequent optimization of lead compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity.

The process typically begins with the identification of a series of active oxadiazole derivatives and the determination of their biological activities. This SAR data is then used to generate a pharmacophore hypothesis. For instance, in a study on 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine (B127349) phosphorylase, a pharmacophore model was developed based on a dataset of 76 analogues with known IC50 values. nih.gov The resulting optimal pharmacophore model, designated Hypo 2, consisted of key features such as a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a ring aromatic (RA) feature. nih.gov The statistical validation of this pharmacophore model yielded a correlation coefficient (r²) of 0.69, a Q² of 0.68, and a Mean Absolute Error (MAE) of 0.23, indicating a robust and predictive model. nih.gov

Once a validated pharmacophore model is established, it can be used in several lead optimization strategies:

Virtual Screening: The pharmacophore model can be employed as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This approach can lead to the identification of new scaffolds with the desired biological activity. In the aforementioned study, a virtual screening of over 12,000 drug-like 1,3,4-oxadiazole compounds from PubChem and ChEMBL databases using the validated pharmacophore model resulted in the identification of 329 potential thymidine phosphorylase inhibitors. nih.gov

Lead Optimization: The SAR data provides insights into which structural modifications are likely to enhance biological activity. For example, if the SAR data indicates that a particular substitution on the phenyl ring of a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative leads to increased potency, this information can be used to guide the synthesis of new analogues with similar or improved substitutions. Molecular docking studies can further refine this process by predicting the binding interactions of the designed compounds with the target protein. For the identified hits from the virtual screening, molecular docking into the active site of thymidine phosphorylase revealed key interactions with amino acid residues such as Thr151, Gly152, Lys221, and Ser217. nih.gov

Scaffold Hopping: The pharmacophore model can also be used to identify compounds with different core structures (scaffolds) that still present the required pharmacophoric features. This strategy can lead to the discovery of novel chemical series with improved pharmacokinetic or toxicological profiles.

The following table provides an example of SAR data for a series of 1,2,4-oxadiazole derivatives with antiproliferative activity, highlighting the impact of different substituents on their biological activity.

| Compound | R Group (at position 3 of oxadiazole) | IC50 (µM) against MCF-7 |

|---|---|---|

| 14a | Benzimidazole (B57391) | 0.12 |

| 14b | Substituted Benzimidazole | 0.89 |

| 14c | Substituted Benzimidazole | 1.54 |

| 14d | Substituted Benzimidazole | 2.78 |

| Doxorubicin (Reference) | - | >10 |

Data adapted from a study on 1,2,4-oxadiazoles linked with benzimidazole derivatives. nih.gov

Conformational Analysis and Its Role in Structure-Activity Relationships

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements, plays a crucial role in understanding the structure-activity relationships of oxadiazole derivatives. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to its biological target.

In the context of SAR, conformational analysis can help to:

Identify the Bioactive Conformation: By comparing the preferred conformations of active and inactive analogues, it is often possible to deduce the specific conformation that is required for biological activity. This "bioactive conformation" can then be used to guide the design of new, more potent compounds that are pre-organized in the correct geometry for binding.

Explain Differences in Activity: Conformational analysis can provide a rationale for why seemingly similar molecules exhibit different levels of biological activity. For example, the introduction of a bulky substituent may restrict the rotation around a single bond, forcing the molecule into a conformation that is less favorable for binding. Conversely, the introduction of a flexible linker may allow the molecule to adopt a wider range of conformations, increasing the probability of it finding a favorable binding orientation.

Rationalize Pharmacophore Models: The results of conformational analysis can be used to support and refine pharmacophore models. The spatial arrangement of pharmacophoric features in a model should be consistent with the low-energy conformations of active compounds.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to perform conformational analysis. These methods can be used to calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of low-energy conformations. For flexible molecules, techniques like molecular dynamics simulations can be employed to explore the conformational space available to the molecule over time.

Potential Applications in Chemical Biology and Advanced Materials Research Conceptual and Early Stage

Development of 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The structural features of this compound suggest its potential as a fluorescent probe. The nitrophenyl group is a known fluorophore, and its combination with the oxadiazole ring could lead to interesting photophysical properties. scielo.br The amino group provides a handle for bioconjugation, allowing the molecule to be attached to specific biomolecules of interest, such as proteins or nucleic acids.

Furthermore, many 1,3,4-oxadiazole (B1194373) derivatives, which are isomeric to the 1,2,4-oxadiazoles, have been explored as fluorescent probes for sensing pH and other analytes. rsc.org It is conceivable that this compound could be developed into a "turn-on" or "turn-off" fluorescent probe, where its fluorescence is modulated by its binding to a specific target or a change in its local environment.

Conceptual Framework for its Utilization as a Scaffold in Novel Chemical Entity Design

The 1,2,4-oxadiazole (B8745197) ring is a highly valued scaffold in medicinal chemistry and drug discovery. nih.govnih.gov It is recognized as a bioisostere for amide and ester groups, meaning it can replace these groups in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic stability and pharmacokinetic properties. nih.govresearchgate.net The 1,2,4-oxadiazole ring is chemically stable and can act as a hydrogen bond acceptor, which is crucial for binding to biological targets. scielo.brmdpi.com

Given this, this compound could serve as a foundational structure for the design of new therapeutic agents. The 4-nitrophenyl and 5-amino groups provide two distinct points for chemical modification, allowing for the creation of a library of derivatives to be screened for various biological activities. A wide range of biological activities have been reported for 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov

Exploration of Photophysical and Optoelectronic Properties for Materials Science Applications (e.g., Organic Light Emitting Diodes, Sensors)

Oxadiazole derivatives are well-known for their applications in materials science, particularly in the field of organic electronics. They are often used as electron-transporting materials in Organic Light Emitting Diodes (OLEDs) due to their electron-deficient nature. wikipedia.org The combination of the oxadiazole ring with a nitrophenyl group in this compound could result in a material with favorable electron-transport properties.

The photophysical properties of this compound would be of significant interest. The nitrophenyl group can influence the absorption and emission spectra of the molecule. Studies on other nitrophenyl-substituted oxadiazoles (B1248032) have shown that they can exhibit fluorescence. rsc.orgdoi.org The amino group could also be used to tune the electronic properties of the molecule or to anchor it to surfaces for the development of chemical sensors. For instance, bola-type molecules containing oxadiazole cores have been investigated as fluorescent chemosensors for detecting nitro-explosives and metal ions. nih.gov

Contribution to the Understanding of Molecular Recognition and Ligand Design Principles

The study of how this compound interacts with various biological and non-biological targets could provide valuable insights into molecular recognition. The 1,2,4-oxadiazole ring can participate in various non-covalent interactions, including hydrogen bonding (acting as an acceptor) and π-π stacking. scielo.br The nitrophenyl group can also engage in π-π stacking and dipole-dipole interactions. The amino group can act as a hydrogen bond donor.

By systematically studying the binding of this molecule and its derivatives to different receptors, researchers could better understand the structural requirements for high-affinity and selective binding. This knowledge would be invaluable for the rational design of new ligands for a variety of targets. rsc.orgnih.gov For example, molecular docking studies on other 1,2,4-oxadiazoles have revealed key hydrogen bonding interactions responsible for their biological activity. mdpi.com Similar computational and experimental studies on this compound would contribute to the broader understanding of ligand design principles.

Challenges, Future Research Directions, and Identified Academic Research Gaps

Current Limitations in the Academic Understanding of 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine Chemistry and Biology

A primary limitation in the current academic landscape is the scarcity of dedicated studies on this compound. While extensive research exists on the broader classes of 1,2,4-oxadiazoles and nitrophenyl-containing compounds, this specific molecule remains largely uncharacterized. tandfonline.comnih.gov This gap results in several specific limitations:

Undefined Biological Profile: The full spectrum of biological activities for this compound has not been systematically explored. Although related structures have shown promise, the specific efficacy of this compound against various cell lines (e.g., cancer, microbial) or enzyme targets is unknown.

Lack of Structure-Activity Relationship (SAR) Data: There is a significant gap in understanding how modifications to the phenyl ring, the nitro group's position, or substitutions on the amine would affect biological activity. This lack of SAR data hinders rational drug design and the optimization of this scaffold for specific therapeutic targets. nih.gov

Unelucidated Mechanism of Action: For many bioactive oxadiazole derivatives, the precise molecular mechanism of action is not fully understood. chim.it In the case of this compound, its potential molecular targets, interacting proteins, and the signaling pathways it may modulate are purely speculative at this stage.

Limited Pharmacokinetic and Metabolic Data: There is a notable absence of information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, potential metabolites, and bioavailability is crucial for any translational development. ipbcams.ac.cn

Emerging Methodologies for Advanced Synthesis, Characterization, and Biological Evaluation

Overcoming the current limitations requires the application of modern chemical and biological techniques. Recent advancements offer powerful tools for efficiently synthesizing, characterizing, and evaluating compounds like this compound.

Advanced Synthesis: Modern synthetic methods can facilitate the rapid and efficient production of a library of derivatives based on the core structure. rsc.org Microwave-assisted organic synthesis (MAOS), for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of 1,2,4-oxadiazoles. nih.govnih.govclockss.org Continuous flow chemistry offers another powerful approach, enabling safer, more scalable, and highly reproducible synthesis of heterocyclic compounds. mdpi.comdurham.ac.ukporrua.mxsci-hub.se These methods are well-suited for creating a diverse library of analogues for comprehensive SAR studies.

Advanced Characterization: A complete structural and physicochemical characterization is fundamental. While standard techniques like NMR and mass spectrometry are essential, more advanced methods can provide deeper insights. rsc.orgnih.gov Single-crystal X-ray crystallography, for example, can determine the precise three-dimensional structure, which is invaluable for understanding interactions with biological targets. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) can be used for purification and stability studies. nih.govmtoz-biolabs.com